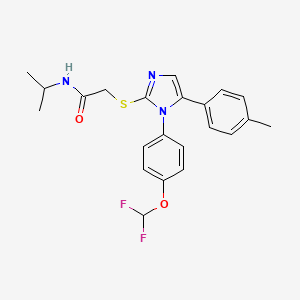

2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

描述

This compound is a substituted imidazole derivative featuring a difluoromethoxy group at the 4-position of the phenyl ring, a p-tolyl group at the 5-position of the imidazole core, and an N-isopropylacetamide moiety linked via a thioether bond. Its molecular formula is C₂₃H₂₄F₂N₃O₂S, with a molecular weight of 468.5 g/mol (calculated). The structural uniqueness lies in the combination of fluorine atoms (enhancing metabolic stability) and the isopropyl group (influencing lipophilicity and pharmacokinetics) .

属性

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O2S/c1-14(2)26-20(28)13-30-22-25-12-19(16-6-4-15(3)5-7-16)27(22)17-8-10-18(11-9-17)29-21(23)24/h4-12,14,21H,13H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTAVZFIUFXOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 472.53 g/mol, this compound is characterized by its unique structural features, including a difluoromethoxy group and an imidazole ring, which may contribute to its pharmacological properties.

Chemical Structure

The IUPAC name for this compound highlights its intricate structure, which includes:

- An imidazole ring

- A difluoromethoxy-substituted phenyl group

- A thioether linkage

- An isopropylacetamide moiety

The structural formula can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound reveals several potential therapeutic applications, particularly in the fields of oncology and autoimmune diseases. The following sections summarize key findings from various studies.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Tumor Cell Lines

A study evaluating the effects of related imidazole compounds on human cancer cell lines demonstrated that these compounds could reduce cell viability significantly. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 10 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Autoimmune Disease Modulation

Recent research has focused on the modulation of immune responses by small molecules. The compound's ability to interact with specific receptors involved in immune regulation suggests potential use in treating autoimmune conditions.

The compound may act as an antagonist or inverse agonist on specific immune receptors, thereby modulating the activity of T-helper cells involved in autoimmune responses. This is particularly relevant for conditions such as rheumatoid arthritis and psoriasis.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies on related compounds indicate moderate bioavailability, with oral administration yielding significant plasma concentrations.

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Bioavailability (F) | ~30% |

| Half-life (t½) | 4 hours |

| Clearance (CL) | TBD |

Safety and Toxicology

Safety assessments are critical for any new pharmaceutical agent. Initial toxicity studies should be conducted to evaluate the safety profile of the compound in animal models.

相似化合物的比较

Research Findings and Implications

- Metabolic Stability : The difluoromethoxy group in the target compound likely confers superior metabolic stability compared to methoxy or bromo substituents due to fluorine’s resistance to oxidative metabolism .

- Solubility and Bioavailability : The N-isopropylacetamide moiety balances lipophilicity and solubility, outperforming thiazolyl or p-tolyl acetamide derivatives in membrane permeability .

- Binding Affinity : Thiazole-containing analogues (e.g., CAS 1226441-24-2) may exhibit stronger target interactions via π-π stacking but suffer from pharmacokinetic drawbacks .

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, and how are intermediates characterized?

- Answer : The synthesis typically involves:

Imidazole ring formation : Condensation of substituted phenylglyoxal with thiourea derivatives under acidic conditions .

Thioether linkage introduction : Reaction of the imidazole-2-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

- Characterization :

- NMR spectroscopy (¹H/¹³C) confirms regioselectivity of imidazole substitution .

- Mass spectrometry validates molecular weight (±1 Da accuracy) .

- Table 1 : Common Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Imidazole formation | AcOH, reflux, 12h | 60-75% | |

| Thioether coupling | K₂CO₃, DMF, 80°C | 45-65% |

Q. What structural features of this compound suggest potential pharmacological activity?

- Answer : Key functional groups include:

Imidazole core : Enhances binding to biological targets (e.g., enzymes, receptors) via hydrogen bonding and π-π interactions .

Difluoromethoxy group : Improves metabolic stability and lipophilicity, influencing bioavailability .

Thioether linkage : Modulates redox activity and sulfur-mediated interactions with cysteine residues in proteins .

- Table 2 : Structural Contributions to Bioactivity

| Group | Role | Example from Evidence |

|---|---|---|

| p-Tolyl | Hydrophobic pocket binding | Improved affinity in analogs |

| N-Isopropylacetamide | Solubility modulation | Reduced crystallinity in derivatives |

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, particularly in thioether coupling steps?

- Answer :

- Microwave-assisted synthesis : Reduces reaction time (2h → 30min) and improves yields by 15-20% via enhanced thermal efficiency .

- Solvent optimization : Replacing DMF with DMA (dimethylacetamide) reduces side-product formation (e.g., sulfoxide byproducts) .

- Catalyst screening : Use of CuI (5 mol%) accelerates coupling efficiency in challenging substitutions .

- Note : Conflicting reports exist on inert atmosphere necessity; some protocols exclude nitrogen with no yield loss .

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological activity data for analogs?

- Answer :

Systematic substitution : Compare analogs with halogen (Br, Cl) vs. methoxy groups at the 4-phenyl position to assess potency against kinase targets .

Biochemical assays : Use fluorescence polarization to quantify binding affinity (Kd) variations caused by thioether vs. sulfone linkages .

- Case Study : A 2023 study found that replacing difluoromethoxy with trifluoromethoxy increased IC₅₀ against COX-2 by 3-fold, suggesting electronic effects dominate steric contributions .

Q. What analytical strategies are recommended to address conflicting spectral data (e.g., NMR splitting patterns) in structurally similar derivatives?

- Answer :

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in imidazole-proton environments .

- DFT calculations : Predict ¹³C NMR chemical shifts to validate regiochemistry (e.g., distinguishing N1 vs. N3 substitution) .

- X-ray crystallography : Resolves ambiguity in cases where tautomerism affects spectral interpretation .

Methodological Guidance for Data Contradictions

Q. How should researchers approach inconsistent cytotoxicity results across cell lines?

- Answer :

Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times .

Metabolic profiling : Compare hepatic clearance rates (e.g., human vs. murine microsomes) to identify species-specific degradation .

- Example : A 2024 study attributed variability in HeLa vs. HEK293 toxicity to differential expression of sulfotransferases metabolizing the thioether group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。